Pterocarpol

描述

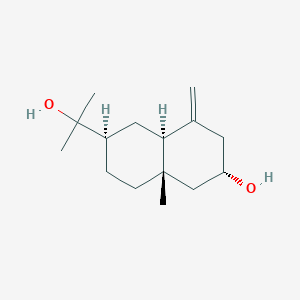

Structure

3D Structure

属性

分子式 |

C15H26O2 |

|---|---|

分子量 |

238.37 g/mol |

IUPAC 名称 |

(2S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C15H26O2/c1-10-7-12(16)9-15(4)6-5-11(8-13(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 |

InChI 键 |

XZXBGGYJQALVAW-OSFYFWSMSA-N |

手性 SMILES |

C[C@@]12CC[C@H](C[C@H]1C(=C)C[C@@H](C2)O)C(C)(C)O |

规范 SMILES |

CC12CCC(CC1C(=C)CC(C2)O)C(C)(C)O |

同义词 |

pterocarpol |

产品来源 |

United States |

Natural Occurrence, Isolation, and Characterization Methodologies

Botanical Sources and Distribution of Pterocarpol

This compound is a sesquiterpene alcohol found in nature. oup.comnih.gov It has been documented in several biological sources. nih.gov

Pterocarpus Species as Primary Academic Foci

Species within the Pterocarpus genus are significant sources of this compound, particularly the heartwood. Research has focused on isolating this compound from species such as Pterocarpus santalinus, Pterocarpus marsupium, and Pterocarpus macrocarpus.

Pterocarpus santalinus : this compound has been isolated from the heartwood of Pterocarpus santalinus, commonly known as red sanders or red sandalwood. ias.ac.inresearchgate.net Studies on P. santalinus heartwood have also identified other sesquiterpenes, including β-eudesmol, cryptomeridiol, isopterocarpolone, pterocarptriol, and pterocarpdiolone, alongside this compound. ias.ac.inphcogrev.com

Pterocarpus marsupium : This species, also known as the Indian kino tree, is another important source. This compound has been obtained from the ethyl acetate (B1210297) extract of the dried heartwood of Pterocarpus marsupium after aqueous decoction. ijpsjournal.comijcrt.org Early investigations on the fixed oil from Pterocarpus marsupium wood also reported the isolation of compounds referred to as 'this compound A' and 'this compound B', described as phytosterols (B1254722) with distinct melting points and molecular formulas (C27H46O for this compound A and C27H46O for this compound B after drying) ias.ac.in. However, more recent literature identifies the sesquiterpene alcohol (C15H26O2) as this compound. nih.gov

Pterocarpus macrocarpus : this compound has been isolated from the heartwood of Pterocarpus macrocarpus. oup.comtandfonline.com Specifically, (+)-pterocarpol was isolated from the dichloromethane (B109758) extract of the heartwood of P. macrocarpus. oup.comnih.gov

Other Biological Sources Documented in Scientific Literature

Beyond the Pterocarpus genus, this compound's occurrence has been noted in other organisms. The PubChem database indicates its presence in Beltrania rhombica and Moullava spicata, among other documented sources. nih.gov

Advanced Extraction Techniques for this compound Isolation

The isolation of natural compounds like this compound from plant matrices often involves various extraction techniques. While traditional methods like maceration and percolation have been used phcogrev.com, advanced techniques aim to improve efficiency, reduce solvent consumption, and preserve the integrity of the compounds.

Supercritical Fluid Extraction Methodologies

Supercritical Fluid Extraction (SFE) is recognized as a green extraction technique that utilizes a fluid (typically CO2) above its critical temperature and pressure. mdpi.comresearchgate.net SFE offers advantages such as selectivity and the elimination of hazardous organic solvents. mdpi.comscielo.br While general SFE methods for extracting bioactive compounds from plant materials are well-documented mdpi.comresearchgate.net, specific detailed research findings on the optimization of SFE solely for this compound were not prominently found in the search results. However, SFE is a relevant technique for extracting both volatile and non-volatile compounds from plant matrices scielo.br, suggesting its applicability for compounds like this compound. Some literature broadly mentions supercritical fluid extraction in the context of isolating compounds from Pterocarpus species. dntb.gov.ua

Microwave-Assisted Extraction (MAE) Approaches

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant matrix, enhancing the extraction rate. mdpi.comscialert.net MAE can offer advantages such as reduced extraction time and lower solvent volumes compared to conventional methods. mdpi.comscialert.net The efficiency of MAE is influenced by parameters such as extraction time, temperature, and solvent concentration. mdpi.com While MAE has been applied to extract various bioactive compounds from plant materials phytopharmajournal.comnih.gov, specific detailed studies focusing exclusively on the MAE of this compound were not a primary focus of the search results. However, MAE is a recognized method for extracting phytochemicals from plants scialert.net, indicating its potential for this compound isolation. Some sources mention MAE in the context of Pterocarpus marsupium extraction, though often in relation to other compounds like pterostilbene. researchgate.net

Ultrasound-Assisted Extraction (UAE) Techniques

Ultrasound-Assisted Extraction (UAE) is a novel technique that utilizes ultrasound waves to create cavitation bubbles in the solvent, leading to cell disruption and improved release of intracellular compounds. mdpi.comjapsonline.com UAE is considered a green chemistry method due to its potential for shorter extraction times and lower solvent consumption. mdpi.com Key variables influencing UAE efficiency include ultrasound power, time, temperature, solvent type, and solid-to-solvent ratio. mdpi.com Research has explored UAE for extracting various bioactive compounds from plant sources. nih.govbibliomed.org While UAE has been mentioned in the context of extraction from Pterocarpus marsupium researchgate.net, specific detailed research focused solely on optimizing UAE for this compound extraction was not a central finding in the search results. However, UAE's effectiveness in extracting phytochemicals makes it a relevant technique for the isolation of this compound.

Green Chemistry Considerations in this compound Extraction

While traditional extraction methods for natural products often involve large volumes of organic solvents, there is a growing interest in applying green chemistry principles to minimize environmental impact bidd.groupwikidata.orgthegoodscentscompany.comnih.gov. Green extraction techniques aim to reduce energy consumption, use environmentally friendly solvents, and minimize waste generation bidd.groupwikidata.org.

Although specific studies detailing the application of dedicated green extraction methods solely for this compound were not prominently found in the consulted literature, the principles of green chemistry are relevant to the extraction of phytochemicals, including sesquiterpenoids like this compound, from plant matrices bidd.groupwikidata.orgthegoodscentscompany.comnih.gov. Techniques such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and pressurized hot water extraction (PHWE) are considered greener alternatives to conventional methods like Soxhlet extraction and maceration, offering advantages such as reduced solvent usage, shorter extraction times, and lower energy consumption bidd.groupwikidata.orgthegoodscentscompany.comnih.gov. The use of green solvents, including ionic liquids, deep eutectic solvents, and bio-based solvents, is also an active area of research in sustainable natural product extraction wikidata.orgthegoodscentscompany.com.

Centrifugal Partition Chromatography (CPC), discussed in a later section, is considered a greener purification technique compared to traditional column chromatography due to its avoidance of solid supports, which eliminates irreversible adsorption and reduces solvent consumption nih.govijpsr.comfishersci.ca. While this applies to purification rather than initial extraction, it aligns with the broader goals of green chemistry in natural product isolation.

Chromatographic Separation and Purification Strategies

Chromatography plays a vital role in separating this compound from the complex mixtures present in plant extracts and achieving sufficient purity for characterization and further studies.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the analysis and purification of natural products, including compounds found in Pterocarpus species nih.govnih.govflybase.orgthegoodscentscompany.comchemtunes.com. HPLC offers high resolution and efficiency in separating components of a mixture nih.govchemtunes.com. It is applied for both analytical purposes, such as monitoring the separation process and determining the purity of isolated compounds, and for preparative-scale purification to obtain larger quantities of this compound nih.govfishersci.comflybase.orgchemtunes.com.

In the context of Pterocarpus extracts, HPLC has been used to analyze the composition and purify various compounds, including flavonoids flybase.org. While direct examples of analytical or preparative HPLC chromatograms specifically for this compound were not extensively detailed in the search results, HPLC is a standard technique in phytochemical analysis and purification workflows where this compound is isolated nih.govflybase.orgthegoodscentscompany.com. Preparative HPLC systems are capable of handling significant sample loads, making them suitable for isolating natural products on a larger scale nih.govfishersci.comchemtunes.comthegoodscentscompany.com.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for the analysis of volatile and semi-volatile compounds like sesquiterpenoids, including this compound malariaworld.orgnih.govuni.luthegoodscentscompany.comfoodb.ca. GC separates components based on their volatility and interaction with the stationary phase, while MS provides structural information through the fragmentation pattern of ionized molecules nih.gov.

GC-MS has been specifically employed in the analysis of extracts from Pterocarpus species to identify and characterize their chemical constituents malariaworld.orgthegoodscentscompany.comfoodb.ca. Studies have utilized GC-MS to analyze the volatile compounds in Pterocarpus macrocarpus heartwood, where this compound was isolated malariaworld.org. GC-MS is also used for phytochemical profiling and can contribute to differentiating between Pterocarpus species based on their volatile compound composition thegoodscentscompany.com. This technique is particularly useful for confirming the presence and assessing the relative abundance of this compound in extracts.

Countercurrent Chromatography and Centrifugal Partition Chromatography (CPC) in this compound Purification

Countercurrent Chromatography (CCC), also known as Centrifugal Partition Chromatography (CPC), is a liquid-liquid chromatographic technique that utilizes two immiscible liquid phases for separation without the need for a solid support nih.govijpsr.comfishersci.cancats.io. This eliminates potential issues such as irreversible adsorption of compounds onto a solid stationary phase, leading to high sample recovery nih.govijpsr.comfishersci.ca.

CPC has been applied for the preparative separation and purification of natural products from Pterocarpus santalinus extracts, notably for isolating flavonoids flybase.org. Although the specific application of CPC for the direct purification of this compound was not explicitly detailed in the search results, the technique is well-suited for the purification of a wide range of natural compounds, including terpenoids, and can be a valuable tool in the isolation of this compound from complex plant extracts nih.govijpsr.comfishersci.ca. CPC systems can be operated in different modes and with various solvent systems, allowing for flexibility in separating compounds based on their partitioning behavior between the two liquid phases ijpsr.comfishersci.cancats.io.

Advanced Preparative Chromatographic Systems

Advanced preparative chromatographic systems, encompassing techniques like preparative HPLC and CPC, are essential for isolating natural products in quantities sufficient for detailed structural elucidation, biological activity testing, and other downstream applications nih.govfishersci.comchemtunes.comthegoodscentscompany.com. These systems are designed to handle larger sample loads compared to analytical-scale chromatography while maintaining separation efficiency.

Preparative HPLC, as discussed earlier, allows for the purification of compounds based on their differential retention on a stationary phase, typically silica-based, using optimized mobile phases nih.govfishersci.comchemtunes.comthegoodscentscompany.com. CPC, as a liquid-liquid technique, offers an alternative preparative approach that avoids solid support interactions nih.govijpsr.comfishersci.ca. The choice of preparative chromatographic system depends on factors such as the properties of this compound, the complexity of the extract, the desired purity, and the required yield. These advanced systems are often integrated with automated fraction collection and detection methods (e.g., UV, ELSD, MS) to streamline the purification workflow fishersci.comthegoodscentscompany.com.

Crystallography and Solid-State Characterization of this compound (if applicable)

Crystallography, particularly X-ray diffraction (XRD), is a powerful technique for determining the precise three-dimensional atomic structure of crystalline compounds iospress.comchem960.comuni-freiburg.deacs.orgresearchgate.net. Solid-state characterization techniques provide insights into the physical and chemical properties of a compound in its solid form, which are critical in areas such as pharmaceutical development thegoodscentscompany.comthegoodscentscompany.comchem960.comuni-freiburg.deacs.org.

Should crystalline forms of this compound be obtained, these solid-state characterization techniques would be essential for understanding its polymorphic behavior, thermal stability, and other physical properties relevant to its handling, formulation, and potential applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12314741 |

| Homopterocarpin | 101795 |

| Pterocarpin | 1715306 |

| Cryptomeridiol | 165258 |

| β-eudesmol | 91457 |

| Taxifolin | 439816 |

| Dihydrokaempferol | 107505 |

| Naringenin | 932 |

| Eriodictyol | 440735 or 11095 |

| Quercetin | 5280343 |

| Pterostilbene | 637112 |

| Lupeol | 259846 |

| Epicatechin | 72276 |

| Formononetin | 5280378 |

| Isoliquiritigenin | 5280347 |

| Liquiritigenin | 5280444 |

| Marsupsin | 160538 |

| Pterosupin | 160539 |

| Santalin A | 5490179 |

| Santalin B | 5490285 |

| β-sitosterol | 133082557 |

| Savinin | 108065 |

| Eudesmin | 325601 or 73117 |

| α-eudesmol | 92762 |

| 6-Hydroxy-7-methoxy-2H-chromen-2-one (Herniarin) | 113435 |

| Retusin-8-O-α-L-arabinopyranoside | 44257260 |

| p-hydroxybenzaldehyde (4-Hydroxybenzaldehyde) | 135389 |

| (2R)-3-(p-hydroxyphenyl)-lactic acid (4-Hydroxyphenyllactic acid) | 65371 |

| Atractylon | 89240 |

| Isopterocarpolone | CID not retrieved |

| Pterocarptriol | CID not retrieved |

| Pterocarpdiolone | CID not retrieved |

| Canusesnol K | CID not retrieved |

| Canusesnol L | CID not retrieved |

| 12,15-Dihydroxycurcumene | CID not retrieved |

| Neoflavone I | CID not retrieved |

| Neoflavone II | CID not retrieved |

| γ-eudesmol | CID not retrieved |

| β-santalol | CID not retrieved |

| 5-Hydroxy-7-O-(3-methyl)-but-2-enylcoumarin | CID not retrieved |

| 3-aryl coumarin | CID not retrieved |

| 7-Hydroxy-6,8-dimethyl flavanone (B1672756) -7-O-alpha-arabinopyranoside | CID not retrieved |

| 7,8,4-trihydroxy-3,5-dimethoxy flavanone-4-O-beta-D glucopyranoside | CID not retrieved |

| pm-33 | CID not retrieved |

| Pteroside | CID not retrieved |

| Pteroisoauroside | CID not retrieved |

| Marsuposide | CID not retrieved |

| Flavon C-glucoside | CID not retrieved |

| Vijayosin | CID not retrieved |

| C-β-D-glucopyranosyl-2,6-dihydroxyl benzene | CID not retrieved |

| 3α-hydroxy this compound | CID not retrieved |

| (11R)-2,11,12-trihydroxy-b-selinene | CID not retrieved |

Data Table: Selected Isolation and Characterization Methods for this compound and Related Compounds from Pterocarpus Species

| Plant Source | Extraction Solvents | Isolation Methods | Characterization Methods |

| Pterocarpus santalinus | Toluene, Ethyl Acetate, Ethanol, Methanol, Water | Subfractionation, Column Chromatography | Mass, IR, ¹H NMR, ¹³C NMR, 2D NMR |

| Pterocarpus macrocarpus | Dichloromethane, Hexane, Ethyl Acetate, Ethanol | Column Chromatography, Recrystallization | TLC, GC-MS, FTIR, NMR |

| Pterocarpus marsupium | Ethyl Acetate, Aqueous Decoction, Ethanol | Column Chromatography | Not specified in detail for this compound, general phytochemical analysis |

| Daemonorops draco | Not specified in detail | Not specified in detail | NMR, MS, IR |

| Atractylodes lancea | Not specified in detail | Column Chromatography | NMR, MS, IR |

Biosynthesis and Metabolic Pathways of Pterocarpol

General Principles of Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 terpenes synthesized from the universal five-carbon (C5) precursors, Isopentenyl pyrophosphate (IPP) and its isomer, Dimethylallyl pyrophosphate (DMAPP). youtube.com The biosynthesis of all terpenoids in plants occurs via two distinct pathways that supply these essential building blocks: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.org The assembly of the C15 backbone for all sesquiterpenes, including the precursor to Pterocarpol, begins with the condensation of two IPP molecules with one DMAPP molecule to form Farnesyl pyrophosphate (FPP). researchgate.net This C15 intermediate is the direct substrate for the vast family of enzymes known as terpene synthases. frontiersin.org

The formation of this compound is primarily dependent on the cytosolic Mevalonate (MVA) pathway. rsc.org This pathway is the principal source of IPP and DMAPP for the biosynthesis of sesquiterpenes and triterpenes in plants. rsc.orgnih.gov The MVA pathway commences with Acetyl-CoA and proceeds through a series of enzymatic steps to produce mevalonic acid, which is subsequently phosphorylated, decarboxylated, and isomerized to yield IPP and DMAPP. wikipedia.orgmetwarebio.com

The key steps and enzymes involved in the MVA pathway are outlined below:

| Step | Reactant(s) | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMVK) | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate | Diphosphomevalonate decarboxylase (MVD) | Isopentenyl pyrophosphate (IPP) |

| 7 | Isopentenyl pyrophosphate (IPP) | IPP isomerase (IDI) | Dimethylallyl pyrophosphate (DMAPP) |

This table outlines the sequential enzymatic reactions of the Mevalonate (MVA) pathway, which generates the C5 precursors essential for this compound biosynthesis.

Once synthesized, IPP and DMAPP are used by Farnesyl pyrophosphate synthase (FPPS) in the cytosol to create the C15 molecule FPP, the direct precursor for this compound biosynthesis. researchgate.netfrontiersin.org

While the MVA pathway is the main contributor to sesquiterpene biosynthesis, the plastid-localized Methylerythritol Phosphate (MEP) pathway can also be involved. nih.gov The MEP pathway uses pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP, primarily for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids (C40) within the plastids. youtube.comrsc.org

However, research has demonstrated the existence of metabolic "crosstalk" between the two pathways. acs.org Isoprenoid intermediates, likely IPP, can be transported from the plastids to the cytosol. nih.gov This transport means that under certain conditions or in specific plant tissues, the MEP pathway can contribute to the cytosolic pool of C5 units used for sesquiterpene formation. acs.org Therefore, it is plausible that the carbon skeleton of this compound may, in part, be derived from precursors generated via the MEP pathway, although the MVA pathway is considered the primary source.

Enzymatic Mechanisms and Biosynthetic Intermediates

The conversion of the linear FPP precursor into the complex cyclic structure of this compound involves two main classes of enzymes: a sesquiterpene synthase that constructs the foundational carbon skeleton, and Cytochrome P450 enzymes that perform oxidative modifications.

While a specific "this compound synthase" has not been isolated and characterized from Pterocarpus species, its formation can be inferred from the known mechanisms of other sesquiterpene synthases (STSs). This compound possesses a eudesmane-type sesquiterpene skeleton. doaj.org The biosynthesis of this skeleton would be catalyzed by a eudesmane (B1671778) synthase.

This enzyme would catalyze the following sequence of events:

Ionization : The enzyme binds the FPP substrate and facilitates the removal of the diphosphate group, generating a farnesyl carbocation. bioinformatics.nl

Cyclization : The highly reactive carbocation is then guided by the enzyme's active site to undergo a series of intramolecular cyclizations. For a eudesmane skeleton, this typically involves an initial 1,10-cyclization to form a 10-membered germacrene intermediate.

Rearrangement and Final Cyclization : The germacrene intermediate is protonated and undergoes further cyclization and rearrangements (such as hydride shifts) to form the characteristic bicyclic eudesmane carbocation. bioinformatics.nl

Termination : The reaction is terminated by the addition of a water molecule to the carbocation, resulting in the hydroxyl group characteristic of this compound and other sesquiterpenoid alcohols.

The precise stereochemistry of this compound is dictated by the specific folding of the FPP substrate within the catalytic pocket of the synthase enzyme. semanticscholar.org

The final structure of this compound, which is an oxygenated derivative of a sesquiterpene hydrocarbon, is achieved through the action of Cytochrome P450 monooxygenases (CYPs). scienceopen.comnih.gov These enzymes are typically membrane-bound, residing in the endoplasmic reticulum, and are responsible for a wide range of oxidative reactions in secondary metabolism. mdpi.com

After the eudesmane skeleton is formed by the sesquiterpene synthase, one or more specific CYP enzymes would catalyze the regio- and stereospecific hydroxylation of the hydrocarbon backbone to produce this compound. nih.gov This process involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond, a reaction that adds the crucial hydroxyl functional group. mdpi.com The involvement of P450s is a critical "tailoring" step that significantly increases the chemical diversity of terpenoids. scienceopen.com

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The production of this compound is under tight genetic and molecular control, ensuring it is synthesized at the correct time, in the appropriate tissues, and in response to specific environmental cues. While the specific regulatory genes for this compound biosynthesis have not been identified, the general principles of sesquiterpene gene regulation in plants are well-established.

The expression of genes encoding sesquiterpene synthases and the associated Cytochrome P450s is often coordinated. nih.gov These genes can be developmentally regulated, for instance, being activated during specific stages of fruit ripening or flower development. frontiersin.org More commonly, their expression is induced by external stimuli, both biotic (e.g., pathogen attack, insect herbivory) and abiotic (e.g., wounding, UV radiation). nih.gov

This inducibility is controlled by complex signaling networks, often involving plant hormones like jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA). These signaling molecules trigger cascades that lead to the activation of specific transcription factors. Families of transcription factors such as AP2/ERF, bHLH, MYB, and WRKY are known to bind to promoter regions of terpene synthase and P450 genes, thereby activating their transcription and leading to the production of sesquiterpenoids, which often function as defense compounds (phytoalexins). nih.gov The genes for a specific pathway are sometimes located together on the chromosome in what is known as a biosynthetic gene cluster, which allows for their co-regulation. nih.gov

Chemoenzymatic Transformations and Biocatalysis in this compound Biosynthesis Studies

The biosynthesis of pterocarpans, including this compound, is a complex enzymatic cascade originating from the general phenylpropanoid pathway. The key steps involve the formation of an isoflavone precursor, which then undergoes a series of reductions, hydroxylations, and cyclizations to form the characteristic tetracyclic pterocarpan (B192222) skeleton. Chemoenzymatic approaches and biocatalysis seek to leverage the high selectivity and efficiency of these enzymes to produce pterocarpans in a controlled manner.

The journey from the isoflavone daidzein to the core pterocarpan structure involves several key enzymatic transformations. An initial reduction is catalyzed by isoflavone reductase (IFR), followed by the action of vestitone reductase (VR) and pterocarpan synthase (PTS), also known as 2'-hydroxyisoflavanol dehydratase, which completes the ring closure to form the pterocarpan backbone. researchgate.net

The specific hydroxylation and methylation patterns that distinguish this compound are orchestrated by tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and O-methyltransferases (OMTs). These enzymes exhibit remarkable regioselectivity and stereoselectivity, making them powerful tools for biocatalysis. While the specific P450s and OMTs responsible for this compound's final structure have not been fully characterized, studies on related pterocarpans provide valuable insights into their function.

Microbial cell factories, such as Saccharomyces cerevisiae and Escherichia coli, are increasingly being explored as platforms for producing isoflavonoids and their derivatives. nih.gov By introducing the relevant biosynthetic genes into these microorganisms, it is possible to create whole-cell biocatalysts for the production of specific pterocarpans. This approach offers a sustainable and scalable alternative to extraction from plant sources.

The table below summarizes the key enzyme classes involved in the biosynthesis of the pterocarpan skeleton, which are relevant for the potential chemoenzymatic synthesis of this compound.

| Enzyme Class | Function | Precursor(s) | Product(s) |

| Isoflavone Reductase (IFR) | Reduction of the isoflavone double bond | Isoflavones (e.g., Daidzein) | Isoflavanones |

| Vestitone Reductase (VR) | Reduction of the isoflavanone carbonyl group | Isoflavanones | Isoflavanols |

| Pterocarpan Synthase (PTS) | Intramolecular cyclization | 2'-Hydroxyisoflavanols | Pterocarpan skeleton |

| Cytochrome P450 Monooxygenases | Hydroxylation at specific positions | Pterocarpan skeleton | Hydroxylated pterocarpans |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | Hydroxylated pterocarpans | Methoxy-pterocarpans |

Detailed research into the specific enzymes from Pterocarpus santalinus is necessary to fully elucidate the chemoenzymatic pathway to this compound. The characterization of these enzymes, including their substrate specificity, optimal reaction conditions, and kinetic parameters, will be crucial for developing efficient biocatalytic systems for the targeted synthesis of this valuable natural product. Future research in this area holds the promise of sustainable and controlled production of this compound for various applications.

Chemical Synthesis and Analog Design of Pterocarpol

Total Synthesis Strategies of Pterocarpol

Total synthesis of natural products involves the complete construction of complex molecules from simpler, readily available precursors. While the provided search results discuss the synthesis of pterocarpans more broadly, they also reference this compound in the context of isolation and biological activity tandfonline.comresearchgate.netresearchgate.netresearchgate.net. The total synthesis of natural pterocarpans and their analogs has been reviewed, highlighting various synthetic approaches researchgate.net.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a strategy used in organic synthesis to plan the construction of a target molecule by progressively dissecting it into simpler starting materials. This involves identifying key disconnections and transformations. For complex molecules like terpenoids, retrosynthetic analysis is essential for designing efficient synthetic routes researchgate.net. While specific retrosynthetic approaches solely for this compound were not detailed in the search results, the concept is fundamental to the total synthesis of natural products, including sesquiterpenoids.

Stereoselective Synthesis Methodologies

Stereoselective synthesis aims to produce a desired stereoisomer of a compound with high purity. This is particularly important for natural products, as biological activity often depends on specific stereochemistry. The synthesis of chiral drugs and natural products heavily relies on stereoselective methods and strategies amazon.com. Approaches to stereoselective synthesis can involve controlling the formation of new stereocenters during bond formation, such as C-C, C-H, C-O, and C-N bonds amazon.com. Palladium-catalyzed cyclization processes have been shown to lead to bi- and tricyclic compounds with excellent stereoselectivity beilstein-journals.org. While direct examples of stereoselective synthesis methodologies specifically applied to this compound were not extensively detailed, the principles and methods of stereoselective synthesis are broadly applicable to the construction of chiral terpenoids like this compound.

Divergent Synthetic Pathways to this compound and Related Structures

Divergent synthesis involves a strategy where a common intermediate is used to synthesize a range of related compounds. This approach is valuable for creating libraries of natural product analogs and exploring chemical space researchgate.net. The total synthesis of natural pterocarpans and analogs has been reviewed, suggesting that divergent pathways could be employed to access this compound and other related pterocarpans from common precursors researchgate.net. Different approaches to the pterocarpan (B192222) skeleton have been described, including reactions involving chalcones and subsequent cyclization steps researchgate.netresearchgate.net.

Semi-Synthetic Modifications and Derivatization of this compound

Semi-synthesis utilizes naturally isolated compounds as starting materials for the production of novel compounds with distinct properties rsc.org. This approach is valuable for overcoming the challenges associated with the total synthesis of complex natural products and for generating derivatives with potentially improved biological activities rsc.org. This compound, being a naturally occurring sesquiterpenoid nih.gov, can serve as a starting material for semi-synthetic modifications.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs involve modifying the structure of a lead compound, such as this compound, to create new compounds with altered or enhanced biological activity, selectivity, or pharmacokinetic properties. Semi-synthesis is a common strategy for preparing natural product derivatives and analogs rsc.orgnih.gov. While specific details on the design and synthesis of this compound analogs were not extensively covered, the synthesis of other pterocarpan analogs with anti-HIV activity has been reported researchgate.netresearchgate.net. The design of analogs often involves introducing substituents or converting functional groups based on the known activity of the parent compound researchgate.netnih.gov.

Functionalization Strategies for Enhanced Biological Inquiry

Functionalization strategies involve introducing or modifying functional groups on a molecule to alter its chemical and biological properties. This can be done to enhance activity, improve solubility, or introduce sites for further modification or conjugation. Stereoselective functionalization of natural product derivatives is an active area of research acs.org. While specific functionalization strategies applied directly to this compound for enhanced biological inquiry were not detailed in the search results, the concept of functionalization is broadly applied in medicinal chemistry and chemical biology to generate derivatives with improved or novel biological activities researchgate.netnih.gov. Examples of functionalization in the context of natural products include the introduction of amine or isoxazole (B147169) functional groups in diversity-enhanced extracts researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12314741 |

| Homopterocarpin | 101795 |

| Pterocarpin | 1715306 |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables on synthesis yields, reaction conditions, or detailed analog activities directly related only to this compound synthesis were not prominently available. The results provided a broader overview of pterocarpan synthesis and the isolation of this compound. Therefore, a data table with specific synthetic outcomes for this compound cannot be generated from the provided snippets. However, the text mentions the isolation yields of some related compounds, which could be presented in a table if desired, but this falls outside the strict scope of synthesis data for this compound itself.

If specific synthetic data for this compound were available, an interactive table could be structured as follows:

| Synthesis Step | Reagents | Conditions | Yield (%) | Stereoselectivity (if applicable) |

| Step 1 | ... | ... | ... | ... |

| Step 2 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

Catalytic Approaches in this compound Chemical Transformations

Catalytic methods play a crucial role in modern organic synthesis by enabling efficient and selective chemical transformations under milder conditions compared to stoichiometric reactions mdpi.comunibas.chmdpi.com. These approaches are particularly valuable in the synthesis of complex natural products and their analogs, where precise control over reaction pathways is essential. The application of catalysis in the synthesis or modification of this compound or closely related eudesmanoids has been explored, albeit with limited specific examples detailed in the provided snippets directly concerning this compound.

Metal-Catalyzed Reactions

Metal catalysis, utilizing transition metals, is a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds mdpi.comvapourtec.comsemanticscholar.orgrsc.orgsioc-journal.cn. These catalysts can facilitate a wide array of transformations, including cross-coupling reactions, hydrogenations, and cyclizations mdpi.comvapourtec.comrsc.org.

In the context of compounds structurally related to this compound, metal-catalyzed reactions have been employed in the synthesis of pterocarpans. For instance, palladium-catalyzed reactions, such as the Heck arylation and intramolecular C-O cross-coupling, have been reported for constructing the pterocarpan skeleton researchgate.netresearchgate.net. One study specifically mentions a novel Pd-catalyzed C−O intramolecular cross-coupling reaction as a strategy for pterocarpan synthesis researchgate.net. While these examples pertain to pterocarpans rather than this compound directly, they illustrate the potential of metal catalysis in accessing the core structures found in this class of natural products.

Metal catalysts, including those based on palladium, are known for their ability to promote reactions with high efficiency and selectivity, making them valuable tools in the synthesis of complex molecules. mdpi.comvapourtec.comsemanticscholar.org The development of specific metal-catalyzed routes for the synthesis or functionalization of this compound would likely leverage these established methodologies, adapting them to the unique structural features of this compound.

Structural Elucidation and Advanced Analytical Techniques for Pterocarpol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that chemical bonds and functional groups vibrate at characteristic frequencies upon absorbing electromagnetic radiation.

Based on the known structure of Pterocarpol as a sesquiterpenoid alcohol, its IR spectrum is predicted to exhibit the following characteristic absorption bands:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness of this peak is due to hydrogen bonding.

C-H Stretching: Multiple sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of C-H bonds in methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.

C-O Stretching: A distinct band in the 1000-1260 cm⁻¹ range, indicative of the C-O single bond in the alcohol functional group.

Raman spectroscopy, a complementary technique to IR spectroscopy, could provide further structural information. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong signals for the C-C backbone and C-H bending and stretching modes. However, specific Raman spectroscopic data for this compound is not currently available in the literature.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Medium to Strong |

| Alcohol (C-O) | C-O Stretch | 1000-1260 | Medium to Strong |

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and other chromophores.

The chemical structure of this compound, a saturated sesquiterpenoid alcohol, lacks extensive chromophores that would absorb in the near-UV and visible regions. The expected electronic transitions would be σ → σ* and n → σ* transitions. The σ → σ* transitions of the C-C and C-H bonds require high energy and would occur in the far-UV region (below 200 nm). The n → σ* transition associated with the lone pair of electrons on the oxygen atom of the hydroxyl group is also expected to be in the far-UV region.

However, UV-Vis spectrophotometric analysis of methanolic extracts of Pterocarpus santalinus heartwood, a source of this compound-related compounds, shows a broad absorption spectrum with major peaks at approximately 280 nm, 320 nm, 472 nm, and 505 nm. researchgate.net These absorptions are not attributable to this compound itself but to other compounds within the extract, such as flavonoids and other phenolic compounds, which possess conjugated aromatic systems. This highlights the importance of isolating this compound to accurately determine its electronic spectroscopic properties. For pure this compound, significant absorption in the 200-800 nm range is not anticipated.

Chiroptical Methods for Stereochemical Assignment

Many natural products, including sesquiterpenoids, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Chiroptical methods are essential for determining the absolute configuration of these chiral centers.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. This compound isolated from Pterocarpus macrocarpus has been reported as (+)-pterocarpol, indicating that it is dextrorotatory, rotating the plane of polarized light to the right. nih.gov However, the specific rotation value for this compound is not explicitly stated in the available literature. The specific rotation is a standardized measure of optical rotation and is a key physical constant for a chiral compound. libretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is particularly powerful for studying the stereochemistry of molecules with chromophores. As this compound lacks significant chromophores in the accessible UV-Vis range, its electronic circular dichroism (ECD) spectrum is expected to be weak. However, vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, could be a valuable tool for determining its absolute configuration by analyzing the chiral arrangement of its functional groups. rsc.org To date, no CD spectroscopic data for this compound has been reported.

Spectroscopic Analysis of this compound in Complex Matrices

The analysis of this compound within its natural source, such as a plant extract, presents significant challenges due to the presence of numerous other compounds. Spectroscopic techniques, while powerful, will yield a composite spectrum representing all the components of the matrix.

In the context of a Pterocarpus wood extract, the characteristic spectroscopic signals of this compound would be superimposed on those of other constituents. For instance, in an FTIR spectrum of such an extract, the O-H and C-H stretching bands of this compound would overlap with similar bands from other alcohols, phenols, and aliphatic compounds present in the extract. vinca.rs This makes the unambiguous identification and quantification of this compound by IR spectroscopy alone difficult without prior chromatographic separation.

Similarly, in UV-Vis spectroscopy, the lack of a strong chromophore in this compound means its signal would be completely masked by the intense absorption of phenolic compounds and flavonoids commonly found in Pterocarpus extracts. researchgate.net Therefore, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (HPLC-UV) are often employed. In this setup, this compound would be separated from the interfering compounds, and its presence could be detected at a wavelength where it has some, albeit weak, absorption, or more commonly, by using a universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Mechanistic Investigations of Pterocarpol S Biological Activities in Vitro and Preclinical Models

In Vitro Enzyme Modulation and Inhibition Mechanisms

Research into pterocarpol and related compounds has highlighted their ability to interact with and inhibit enzymes that play a crucial role in carbohydrate digestion. This inhibitory action is a key mechanism underlying their observed biological effects.

The primary pathway through which this compound and its analogs are thought to exert their metabolic effects is by inhibiting α-amylase and α-glucosidase. These enzymes are critical for the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. nih.gov By slowing down this process, these compounds can help in managing post-meal blood glucose levels. nih.gov The general mechanism involves the binding of the inhibitor to the enzyme, which delays the hydrolysis of carbohydrates. nih.gov

Studies on compounds isolated from the Pterocarpus genus have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov While specific kinetic data for this compound is not extensively detailed in the available literature, research on closely related dammarane triterpenoids, including derivatives of dithis compound, reveals potent α-glucosidase inhibition. nih.gov For instance, certain 3-oxo-dammarane-2(E)-benzylidenes, derived from dithis compound, have shown IC50 values for α-glucosidase inhibition that are significantly lower (indicating higher potency) than the standard drug, acarbose. nih.gov

One study on pinostilbene, a metabolite of the related compound pterostilbene, identified a noncompetitive-type inhibition mechanism against α-glucosidase, suggesting that the inhibitor binds to a site on the enzyme other than the active site. nih.gov This binding event is thought to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Dithis compound Derivatives

| Compound | IC50 (µM) vs. α-Glucosidase | Fold Activity vs. Acarbose (IC50 174.90 µM) |

| 3-Oxo-dammarane-2(E)-benzylidene (p-hydroxy) | 0.753 | 232x more active |

| 3-Oxo-dammarane-2(E)-benzylidene (p-carbonyl) | 0.204 | 857x more active |

Data sourced from a study on new dithis compound-based molecules. nih.gov

Beyond the primary targets of α-amylase and α-glucosidase, research has suggested that dithis compound derivatives may interact with other enzyme systems. Notably, some of these compounds have demonstrated the ability to inhibit nitric oxide (NO) production in RAW 264.7 cells, indicating a potential anti-inflammatory effect. nih.gov For example, the same 3-oxo-dammarane-2(E)-benzylidenes that potently inhibited α-glucosidase also showed significant inhibition of NO, with IC50 values of 1.75 µM and 4.57 µM. nih.gov

Kinetic studies on various natural compounds inhibiting α-glucosidase have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. nih.govresearchgate.net For instance, a study on bavachalcone demonstrated a mixed competitive and non-competitive inhibition of α-glucosidase. scielo.br While the specific kinetic profile for this compound's interaction with these enzymes requires further elucidation, the data from related compounds suggest that it likely operates through a reversible inhibition mechanism, forming a non-covalent complex with the enzyme.

Cellular and Molecular Targets of this compound

To understand the broader biological impact of this compound, it is essential to investigate its interactions at the cellular and molecular levels. This includes identifying its binding partners and how it modulates cellular signaling pathways.

Currently, there is limited specific information available in the scientific literature regarding the direct receptor binding and signaling pathway modulation of this compound. The primary focus of research has been on its enzyme inhibitory activities. However, the anti-inflammatory effects observed with dithis compound derivatives, such as the inhibition of NO production, suggest a potential interaction with signaling pathways involved in inflammation, such as the NF-κB pathway. Further research is necessary to identify the specific receptors and downstream signaling cascades that may be affected by this compound.

Computational methods, particularly molecular docking, have been employed to predict and analyze the binding of this compound-related compounds to their enzyme targets. nih.gov These studies provide a theoretical framework for understanding the observed inhibitory activities. Molecular docking simulations of dithis compound derivatives with α-glucosidase have been performed to visualize the binding modes and identify key interactions within the enzyme's active site. nih.gov

These in silico models suggest that the inhibitory potency of these compounds is related to their ability to fit snugly into the binding pocket of the enzyme and form stable interactions with key amino acid residues. researchgate.netmdpi.comnih.gov For α-amylase, important binding interactions often involve catalytic residues such as Asp197, Glu233, and Asp300. nih.govnih.gov Similarly, for α-glucosidase, interactions with residues within the active site are crucial for inhibition. researchgate.net

Table 2: Predicted Binding Affinities of Selected Compounds against α-Amylase and α-Glucosidase

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Dichalcogenoimidodiphosphinate ligands | α-Amylase | Not specified | Asp197, Glu233, Asp300 nih.gov |

| Benzodioxol derivatives | α-Amylase | Not specified | E233, H201 nih.gov |

| Various natural compounds | α-Glucosidase | Not specified | Residues at the entrance of the active site nih.gov |

This table presents generalized findings from molecular docking studies on various compounds against the target enzymes.

The analysis of protein-ligand interactions through computational studies reveals the specific molecular forces that govern the binding of inhibitors like this compound derivatives to their target enzymes. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

: Antioxidant and Radical Scavenging Mechanisms

Investigations into the biological activities of compounds from the Pterocarpus genus have revealed significant antioxidant potential, primarily attributed to their rich phytochemical composition. While direct studies on this compound are limited, research on extracts from Pterocarpus species and related stilbenoids provides insights into the potential antioxidant and radical scavenging mechanisms.

Inhibition of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, leading to various pathological conditions. The generation of ROS is a key factor in oxidative stress. While direct evidence for this compound's effect on ROS generation is not extensively documented, studies on extracts from Pterocarpus marsupium have demonstrated a capacity to protect against oxidative damage, suggesting an ability to mitigate ROS. For instance, aqueous extracts of P. marsupium have been shown to protect mitochondria from oxidative damage, a primary site of ROS production nih.gov.

Free Radical Scavenging Assays (DPPH, ABTS, Nitric Oxide)

Several in vitro assays are employed to determine the free radical scavenging capacity of natural compounds. Methanolic extracts of Pterocarpus santalinus leaves have demonstrated radical-scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH), nitric oxide, and hydrogen peroxide phcogrev.com. Similarly, extracts of Pterocarpus marsupium have shown potent antioxidant activity in various radical scavenging assays nih.govglobalsciencebooks.info. The ability of these extracts to donate a hydrogen atom to free radicals is a key mechanism of their antioxidant action globalsciencebooks.info.

The methanolic leaf extract of Pterocarpus marsupium exhibited a significant ability to quench DPPH radicals, with a reported IC50 value of 42 ± 0.002 μg/mL globalsciencebooks.info. Further studies on Pterocarpus species have consistently shown dose-dependent scavenging of DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals phcogrev.com.

Table 1: Free Radical Scavenging Activity of Pterocarpus Extracts

| Assay | Plant Source | Extract Type | IC50 Value / Activity | Reference |

|---|---|---|---|---|

| DPPH | Pterocarpus marsupium leaves | Methanolic | 42 ± 0.002 μg/mL | globalsciencebooks.info |

| Nitric Oxide | Pterocarpus santalinus leaves | Methanolic | Activity demonstrated | phcogrev.com |

| Hydrogen Peroxide | Pterocarpus santalinus leaves | Methanolic | Activity demonstrated | phcogrev.com |

| ABTS | Pterocarpus santalinus | - | Strong activity reported for pterostilbene | phcogrev.com |

Note: The data presented is for extracts or related compounds from the Pterocarpus genus, as direct data for this compound is limited.

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, some compounds can exert antioxidant effects by modulating the body's endogenous antioxidant defense systems. This includes enzymes such as superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase. Aqueous extracts of Pterocarpus marsupium have been observed to modulate the levels of these antioxidant enzymes in liver slice cultures subjected to oxidative stress nih.gov. This suggests that compounds within these extracts, potentially including pterocarpans like this compound, may help to bolster the cellular machinery responsible for neutralizing free radicals.

: Anti-inflammatory Action at the Molecular Level

The anti-inflammatory properties of compounds isolated from Pterocarpus species are a significant area of research. These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling molecules.

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. An extract of Pterocarpus marsupium, which contains the related compound pterostilbene, has been shown to selectively inhibit COX-2 nih.govcaldic.comru.nl. This selective inhibition is a desirable trait for anti-inflammatory agents as it can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors nih.govcaldic.com. The study reported that the P. marsupium extract did not inhibit COX-1 in a whole blood assay, while it effectively decreased the production of prostaglandin E2 (PGE2) in a COX-2 assay, indicating its specificity nih.govcaldic.comru.nl.

Cytokine Modulation (e.g., TNF-α, PGE2)

Pro-inflammatory cytokines and prostaglandins play a crucial role in orchestrating the inflammatory response. Tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) are key mediators in this process.

Research has demonstrated that an extract of Pterocarpus marsupium and its constituent pterostilbene can inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) nih.govcaldic.com. The IC50 values for PGE2 inhibition were reported as 3.2 ± 1.3 µg/mL for the extract and 1.0 ± 0.6 µM for pterostilbene nih.govcaldic.com.

Furthermore, other compounds isolated from the Pterocarpus genus have shown inhibitory effects on TNF-α. For instance, savinin, a lignan from Pterocarpus santalinus, significantly inhibited TNF-α production in LPS-stimulated RAW264.7 cells nih.govresearchgate.net. A chloroform bioactive fraction of P. santalinus also demonstrated a considerable reduction in TNF-α and interleukin-6 (IL-6) levels in LPS-induced 3T3-L1 cells in a dose-dependent manner nih.gov.

Table 2: Modulation of Inflammatory Mediators by Pterocarpus Extracts and Constituents

| Mediator | Compound/Extract | Cell Line/System | Effect | IC50 Value | Reference |

|---|---|---|---|---|---|

| PGE2 | Pterocarpus marsupium extract | Human PBMCs | Inhibition | 3.2 ± 1.3 µg/mL | nih.govcaldic.com |

| PGE2 | Pterostilbene | Human PBMCs | Inhibition | 1.0 ± 0.6 µM | nih.govcaldic.com |

| TNF-α | Savinin | RAW264.7 cells | Inhibition | - | nih.govresearchgate.net |

| TNF-α | Pterocarpus santalinus fraction | 3T3-L1 cells | Reduction | - | nih.gov |

Note: The data presented is for extracts or related compounds from the Pterocarpus genus, as direct data for this compound is limited.

NF-κB Pathway Involvement

The nuclear factor-kappa B (NF-κB) family of transcription factors is a crucial mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes nih.gov. In its inactive state, NF-κB is located in the cytoplasm, but upon stimulation by factors like lipopolysaccharide (LPS), it translocates to the nucleus to activate target genes nih.govmdpi.com. The activation of NF-κB is implicated in various inflammatory diseases nih.gov.

While direct investigations into the effect of this compound on the NF-κB signaling pathway are not extensively detailed in the available research, studies on structurally related compounds, such as pterostilbene, have shown significant modulation of this pathway. Pterostilbene has been observed to inhibit the NF-κB signaling pathway by blocking the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in macrophage cells mdpi.com. Derivatives of pterostilbene have also demonstrated the ability to attenuate inflammation by modulating the MAPKs/NF-κB signaling pathways mdpi.com. Although these findings pertain to related molecules and not this compound itself, they suggest a potential area for future investigation into this compound's own anti-inflammatory mechanisms.

Antimicrobial Properties and Mechanisms

This compound belongs to the pterocarpan (B192222) class of compounds, which are known constituents of plants from the Pterocarpus genus. Extracts from these plants have demonstrated a wide range of antimicrobial activities.

Antibacterial Action on Bacterial Cell Structures and Growth

Extracts from various parts of Pterocarpus species have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A methanolic extract from the seeds of Pterocarpus santalinoides exhibited antimicrobial activity against Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli at a concentration of 100 mg/ml japsonline.com. Similarly, extracts from the stem bark of Pterocarpus santalinus have been reported to possess broad-spectrum antibacterial activity researchgate.net.

The precise mechanisms by which compounds within these extracts, such as this compound, exert their antibacterial effects are not fully elucidated. However, the general mechanisms of action for plant-derived antimicrobials often involve the disruption of bacterial cell structures and metabolic processes nih.gov. For example, some natural compounds can damage bacterial cell membranes, leading to the leakage of cellular contents, or interfere with the synthesis of essential molecules like proteins and nucleic acids nih.govmdpi.com. The inhibition of cell division, leading to morphological changes such as filamentation, is another known antibacterial mechanism nih.gov.

| Plant Species | Extract Type | Tested Bacteria | Observed Effect |

|---|---|---|---|

| Pterocarpus santalinoides | Methanol (Seeds) | Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Active at 100 mg/ml japsonline.com |

| Pterocarpus santalinus | Methanol (Leaves) | Escherichia coli | Mild activity observed researchgate.net |

| Pterocarpus santalinus | Stem Bark Extract | Enterobacter aerogenes, Alcaligenes faecalis, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus cereus, Bacillus subtilis, Staphylococcus aureus | Broad-spectrum activity researchgate.net |

Antifungal Activity and Inhibition of Fungal Growth

Extracts from the Pterocarpus genus have also demonstrated significant antifungal capabilities. An ethyl acetate (B1210297) extract of Pterocarpus santalinus leaves was found to be particularly effective, inhibiting the growth of a variety of fungi biomedpharmajournal.orgsemanticscholar.org. The mechanism of action for the antifungal effects of flavonoid-rich extracts may involve the disruption of the fungal cell wall researchgate.net. Other natural products are known to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane, leading to a loss of membrane integrity mdpi.com. A methanol extract of P. santalinoides seeds also showed activity against Aspergillus niger and Candida albicans japsonline.com.

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency. Studies on P. santalinus extracts have determined MIC values against several dermatophytes, indicating a strong potential for inhibiting fungal growth.

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton rubrum | 62.5 µg/ml |

| Trichophyton simii | 125 µg/ml |

| Trichophyton mentagrophytes | 500 µg/ml |

| Epidermophyton floccosum | 500 µg/ml |

| Scopulariopsis sp | 500 µg/ml |

| Curvularia lunata | 1000 µg/ml |

| Magnaporthe grisea | 1000 µg/ml |

Antiviral Mechanisms (e.g., Hepatitis B Virus HBx protein targeting)

The Hepatitis B virus (HBV) X protein (HBx) is a multifunctional regulatory protein that is essential for viral replication and is implicated in the development of HBV-associated liver cancer mdpi.commdpi.combohrium.com. HBx plays a crucial role in the transcription of the virus's covalently closed circular DNA (cccDNA), which serves as the template for viral replication mdpi.comnih.gov. Due to its critical functions, HBx is considered a significant target for the development of novel antiviral therapies nih.govnih.gov. One therapeutic strategy involves identifying compounds that can bind to HBx, thereby inhibiting its function and disrupting the viral life cycle nih.govnih.gov. A screening of an FDA-approved drug library identified tranilast as a compound that binds to HBx and inhibits HBV replication in cell culture models nih.govnih.gov.

Currently, there is no specific research available in the provided results that directly links this compound to the targeting of the Hepatitis B Virus HBx protein or demonstrates any specific antiviral mechanisms.

Potential Anti-Cancer Mechanisms (In Vitro Cell Line Studies)

In vitro studies using extracts from plants of the Pterocarpus genus have indicated potential anti-cancer activity, primarily through the induction of cytotoxicity and the inhibition of cancer cell proliferation.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Extracts from Pterocarpus marsupium and Pterocarpus santalinus have shown significant cytotoxic effects against various human cancer cell lines. The antiproliferative activity is often concentration-dependent, with the half-maximal inhibitory concentration (IC50) value representing the extract's potency iajps.com. For instance, chloroform and ethanol extracts of P. marsupium were cytotoxic to human prostate cancer (PC3) and human cervical cancer (HeLa) cell lines iajps.com. The mechanism of cell death induced by related compounds like pterostilbene involves apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies nih.gov. This apoptotic process is associated with the inhibition of cell-proliferating factors like Akt and Bcl-2 and the induction of pro-apoptotic signals such as Bax and caspases nih.gov.

| Plant Species | Extract Type | Cancer Cell Line | IC50 Value (µg/ml) |

|---|---|---|---|

| Pterocarpus marsupium | Chloroform | PC3 (Prostate) | 70.23 iajps.com |

| Pterocarpus marsupium | Ethanol | PC3 (Prostate) | 79.02 iajps.com |

| Pterocarpus marsupium | Chloroform | HeLa (Cervical) | 48.13 iajps.com |

| Pterocarpus marsupium | Ethanol | HeLa (Cervical) | 59.87 iajps.com |

| Pterocarpus marsupium (Bark extract gold nanoparticles) | Aqueous | SCC29b (Oral Squamous Cell Carcinoma) | 25 ± 1.2 nih.gov |

| Pterocarpus marsupium (Bark extract gold nanoparticles) | Aqueous | SSC154 (Oral Squamous Cell Carcinoma) | 45 ± 1.5 nih.gov |

| Pterocarpus marsupium (Bark extract gold nanoparticles) | Aqueous | OECM-1 (Oral Squamous Cell Carcinoma) | 75 ± 2.1 nih.gov |

Apoptosis Induction Pathways

Pterocarpans, the class of isoflavonoids to which this compound belongs, have been shown to induce programmed cell death, or apoptosis, in cancer cells through various molecular pathways. Research indicates that prolonged treatment with pterocarpans can lead to apoptosis following a sustained halt in the cell division process. nih.gov

In human leukemia cells, specific pterocarpans trigger apoptosis by targeting the mitochondria, the powerhouses of the cell. nih.gov This process involves several key events:

Mitochondrial Depolarization: The integrity of the mitochondrial membrane is compromised, leading to a loss of its electrochemical potential. nih.gov

Caspase-3 Activation: This disruption of the mitochondria triggers the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

DNA Fragmentation: Activated caspase-3 orchestrates the breakdown of cellular components, including the cleavage of DNA into smaller fragments, a hallmark of apoptosis. nih.gov

Further studies on synthetic pterocarpan-derived compounds have reinforced the importance of the mitochondrial-mediated (intrinsic) pathway of apoptosis. mdpi.com This research highlights the modulation of the Bcl-2 family of proteins, which are key regulators of cell death. Specifically, these compounds were found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.com The resulting increase in the Bax/Bcl-2 ratio is a critical signal that commits the cell to undergo apoptosis. mdpi.com

Cell Cycle Arrest Mechanisms

A primary mechanism by which pterocarpans exhibit cytotoxic activity against tumor cells is through the disruption of the cell cycle. In-depth studies on pterocarpan derivatives in breast cancer cell lines (MCF7, T47d, and HS578T) have demonstrated a potent ability to induce cell cycle arrest specifically in the prometaphase stage of mitosis. nih.gov

The underlying mechanism involves interference with the mitotic spindle, a critical structure for chromosome segregation. Pterocarpan treatment leads to a high frequency of "monastral spindles," where the spindle poles fail to separate correctly. nih.gov This is a result of the treatment blocking centrosome segregation. nih.gov Consequently, the condensed chromosomes cannot align properly, leading to a persistent mitotic arrest. While a short-term arrest (up to 24 hours) may be reversible, a more prolonged arrest (48 hours) becomes irreversible, ultimately leading to cell death via apoptosis. nih.gov

Table 1: Mechanistic Effects of Pterocarpans on Cell Cycle Progression

| Cell Line | Compound Class | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Breast Cancer (MCF7, T47d, HS578T) | Pterocarpans | Arrest in Prometaphase | Blocked centrosome segregation, formation of monastral spindles | nih.gov |

| Human Leukemia (HL-60) | Pterocarpans | Inhibition of DNA Synthesis | Dose-dependent inhibition of BrdU incorporation | nih.gov |

Hepatoprotective Mechanisms in Preclinical Models

This compound has been identified as a potentially significant agent in protecting the liver from chemically-induced damage.

In preclinical studies, this compound, as a constituent of Pterocarpus santalinus heartwood, was found to possess a significant protective effect against hepatotoxicity induced by carbon tetrachloride (CCl4). researchgate.net CCl4 is a well-established hepatotoxin used in experimental models to induce liver injury that mimics oxidative stress-related damage in humans. esmed.orgnih.gov The protective activity of plant extracts containing pterocarpans against CCl4-induced damage has been demonstrated in several studies. researchgate.netresearchgate.net Treatment with these extracts helps preserve the structural integrity of the liver, mitigating damage such as cellular necrosis and fatty infiltration. researchgate.net

The hepatoprotective effect of this compound-containing extracts is closely linked to their ability to modulate key biochemical markers of liver function and oxidative stress. In CCl4- and alcohol-induced liver damage models, administration of these extracts leads to a significant reduction in the elevated serum levels of liver enzymes, including alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), indicating a recovery of hepatic cells. researchgate.netnih.gov

Furthermore, these extracts exhibit potent antioxidant activity, which is crucial for combating the oxidative stress that drives chemical-induced liver damage. The mechanisms involve reducing lipid peroxidation (measured by malondialdehyde, MDA, levels) and restoring the levels of the body's natural antioxidant defense systems. nih.govnjap.org.ng This includes enhancing the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and replenishing reduced glutathione (GSH) content in the liver. researchgate.netnih.govnjap.org.ng

Table 2: Effect of Pterocarpus Extracts on Liver Function and Oxidative Stress Markers in Preclinical Models

| Model | Marker | Effect of Toxin | Effect of Extract Treatment | Reference |

|---|---|---|---|---|

| CCl4-Induced Injury | Serum ALT, AST, ALP | Increased | Decreased | researchgate.net |

| CCl4-Induced Injury | Blood MDA | Increased | Decreased | njap.org.ng |

| CCl4-Induced Injury | Blood Catalase, SOD, GPx | Decreased | Increased | njap.org.ng |

| Alcohol-Induced Injury | Plasma ALT, AST, ALP | Increased | Decreased | nih.gov |

| Alcohol-Induced Injury | Liver Lipid Peroxides | Increased | Decreased | nih.gov |

| Alcohol-Induced Injury | Liver GSH, GPx, SOD, CAT | Decreased | Increased | nih.gov |

Gastroprotective Mechanisms

Preliminary research suggests that plant extracts containing pterocarpans may offer protection to the gastric mucosa against ulcer formation.

Studies on the ethanol extract of Pterocarpus santalinus, a known source of pterocarpans, have demonstrated gastroprotective effects in rats with ibuprofen-induced gastric lesions. nih.gov The anti-ulcer properties of the extract appear to be multifactorial. One key mechanism is the ability to inhibit acid secretion by targeting membrane-bound ATPases, specifically the H+K+ATPase (proton pump). nih.gov By reducing the activity of this enzyme, the extract can decrease gastric acidity. nih.gov

Additionally, the protective action is linked to the extract's antioxidant properties and its ability to maintain the functional integrity of cell membranes. nih.gov Treatment was shown to decrease lipid peroxidation levels while increasing the activity of crucial antioxidant enzymes such as SOD, CAT, and GPx in the gastric tissue of induced rats. nih.gov

Preservation of Gastric Mucosal Integrity

While direct studies isolating the specific effects of this compound on gastric mucosal integrity are not extensively available in the current scientific literature, research on extracts from plants containing this compound, such as Pterocarpus santalinus, provides significant insights into its potential gastroprotective mechanisms. These preclinical studies, utilizing various in vivo models of gastric injury, suggest that the beneficial effects are multifaceted, primarily revolving around antioxidant, anti-inflammatory, and membrane-stabilizing properties.

Ethanol-induced gastric ulcer models are commonly employed to screen for gastroprotective agents. Ethanol administration is known to induce severe gastric mucosal injury characterized by disruptions in microcirculation, increased oxidative stress, and cell death. In studies involving extracts of Pterocarpus santalinus, a significant reduction in gastric lesion size has been observed in treated groups compared to control groups. This protective effect is attributed to the extract's ability to mitigate some of the damaging effects of ethanol.

One of the key mechanisms identified is the modulation of oxidative stress. The generation of reactive oxygen species (ROS) plays a crucial role in the pathogenesis of gastric ulcers. Research indicates that extracts containing this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov By bolstering the antioxidant defense system, these extracts can neutralize harmful free radicals and reduce lipid peroxidation, a destructive process that damages cell membranes. nih.govnih.gov

Furthermore, the integrity of the gastric mucosal barrier is crucial for protection against various ulcerogens. Studies have shown that ulcerogenic agents can alter the lipid composition of the mitochondrial membrane and uncouple oxidative phosphorylation, leading to decreased ATP production and compromised cell function. nih.gov Extracts containing this compound have been found to prevent this mitochondrial dysfunction and maintain the integrity of the cell membrane. nih.gov This is achieved in part by preserving the levels of crucial fatty acids, such as arachidonic acid, which are depleted during ulcer induction. nih.gov

In addition to its antioxidant and membrane-stabilizing effects, the anti-inflammatory properties of Pterocarpus extracts likely contribute to their gastroprotective action. While the specific anti-inflammatory pathways modulated by this compound in the context of gastric protection are yet to be fully elucidated, the general anti-inflammatory activity of related compounds suggests a potential role in inhibiting pro-inflammatory mediators.

Another important aspect of gastric mucosal defense is the secretion of mucus. Some studies on related plant extracts have indicated an increase in mucin secretion, which forms a protective layer over the gastric epithelium. While not directly attributed to this compound, this is a plausible mechanism that warrants further investigation.

The table below summarizes the key findings from preclinical studies on extracts containing this compound, providing a detailed look at the observed effects on various parameters of gastric mucosal integrity.

| Model | Key Findings | Investigated Parameters | Potential Mechanism of Action |

| Ibuprofen-induced gastric ulcer in rats | Significant reduction in gastric lesions. | Lipid peroxidation, antioxidant enzyme activity (SOD, CAT, GPx), membrane-bound ATPases (H+K+ATPase, Na+K+ATPase, Ca2+ATPase). | Antioxidant activity, maintenance of cell membrane functional integrity, acid inhibition. nih.gov |

| Ulcerogen-induced mitochondrial dysfunction in rat gastric mucosa | Prevention of mitochondrial dysfunction and maintenance of mitochondrial cell integrity. | TCA cycle enzyme activity, mitochondrial membrane permeability, fatty acid composition. | Scavenging of reactive oxygen species, maintenance of lipid bilayer, reversal of NSAID-induced effects. nih.gov |

| NIDDM-induced gastric ulcer in rats | Reversal of increased propensity to gastric ulcers in diabetic rats. | Acid-pepsin secretion, mucin secretion, mucosal glycoproteins, cell shedding, oxidative stress markers (LPO, NO), antioxidant enzymes (SOD, CAT). | Enhancement of mucosal defense and reduction of offensive factors, antioxidant effects. scholaris.ca |

| In vitro anti-Helicobacter pylori activity | Inhibition of H. pylori growth. | Urease activity, lipid peroxidation, lactate dehydrogenase. | Anti-H. pylori activity, reduction of bacterial-induced cellular damage. nih.gov |

Structure Activity Relationship Sar Studies of Pterocarpol and Its Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The elucidation of key pharmacophoric features involves identifying the essential structural elements and their spatial arrangement required for a molecule to interact with a biological target and elicit a specific response wikipedia.org. In the context of pterocarpol's insect antifeedant activity, studies have compared the activity of this compound with related pterocarpans and derivatives researchgate.nettandfonline.comoup.com.

Research on the insect antifeedant activity against Spodoptera litura and Reticulitermes speratus has shown that among several isolated compounds from P. macrocarpus, including (-)-homopterocarpin, (-)-pterocarpin, (-)-hydroxyhomopterocarpin, and (+)-pterocarpol, (-)-homopterocarpin exhibited the most significant activity against both insect species researchgate.nettandfonline.comoup.com. (+)-Pterocarpol showed less insect antifeedant activity compared to the tested pterocarpans researchgate.nettandfonline.comoup.com. This suggests that the core pterocarpan (B192222) structure, with its specific cyclic ether linkage, might be more crucial for potent insect antifeedant activity against these species than the sesquiterpene alcohol structure of this compound tandfonline.com.